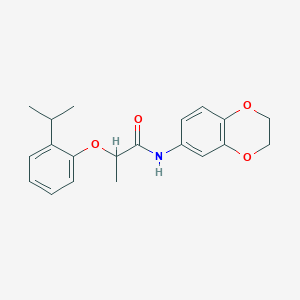

![molecular formula C18H18O6 B4575651 dimethyl 2,2'-[1,2-ethanediylbis(oxy)]dibenzoate](/img/structure/B4575651.png)

dimethyl 2,2'-[1,2-ethanediylbis(oxy)]dibenzoate

Descripción general

Descripción

Dimethyl 2,2'-[1,2-ethanediylbis(oxy)]dibenzoate (DEDB) is a chemical compound that belongs to the family of benzyl esters. It is commonly used in scientific research as a crosslinking agent, and it has been found to have various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Chemo- and Stereoselective Monobenzoylation Catalyzed by Organotin Compounds

A novel method for the monoacylation of diols, including 1,2-diols, utilizes dimethyltin dichloride as a catalyst, demonstrating selective monobenzoylation in good yields. This process, applicable to various cyclic and acyclic diols, extends to kinetic resolution of racemic 1-phenyl-1,2-ethanediol, with enantiomeric excess dependent on base type, water addition, and reaction temperature, showcasing its potential in selective synthesis applications (Iwasaki et al., 2000).

Selective Lead(II) Separation Using Acyclic Dibenzopolyethers

The synthesis of compounds, including 2,2'-[1,2-ethanediylbis(oxy)]bisbenzoic acid, for selective Pb(II) separation over Cu(II) from aqueous solutions highlights the use of dimethyl 2,2'-[1,2-ethanediylbis(oxy)]dibenzoate derivatives in environmental remediation, particularly in heavy metal extraction. The extraction efficiency is influenced by the molecular structure, with ethylene glycol spacer units enhancing selectivity. This approach also explores the creation of stable chelating resins for metal complexation, offering insights into the design of more effective separation technologies (Hayashita et al., 1996).

Photophysical Properties of Novel Fused Oxazapolycyclic Skeleton

The synthesis and study of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a representative of pyrrole-fused dibenzo[b,f][1,4]oxazepines, provide insights into the photophysical properties of novel oxazapolyheterocycles. This compound exhibits strong blue emission in dichloromethane, suggesting applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic devices due to its unique luminescent properties (Petrovskii et al., 2017).

Propiedades

IUPAC Name |

methyl 2-[2-(2-methoxycarbonylphenoxy)ethoxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-21-17(19)13-7-3-5-9-15(13)23-11-12-24-16-10-6-4-8-14(16)18(20)22-2/h3-10H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSJTIZSMQTKTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OCCOC2=CC=CC=C2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[2,2-bis(allyloxy)ethyl]-9H-carbazole](/img/structure/B4575594.png)

![4-[4-(2,3,5-trimethylphenoxy)butyl]morpholine](/img/structure/B4575595.png)

![1-{[(4-bromobenzyl)thio]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4575603.png)

![3-[2-(3-nitrophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4575611.png)

![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B4575619.png)

![2-{[(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4575620.png)

![2-[(4-isopropylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B4575625.png)

![3,5-dimethoxy-N-[3-(4-morpholinyl)-3-oxopropyl]benzamide](/img/structure/B4575628.png)

![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4575634.png)

![N-[2-(cyclohexylthio)ethyl]-3,5-dimethoxybenzamide](/img/structure/B4575642.png)

![2-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}carbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4575652.png)

![N-[3-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4575660.png)